molecular formula C₃H₆MgO₄ B056999 Methoxymagnesium methyl carbonate CAS No. 4861-79-4

Methoxymagnesium methyl carbonate

Cat. No. B056999
CAS RN: 4861-79-4
M. Wt: 130.38 g/mol
InChI Key: PNVKCUSCADAAMP-UHFFFAOYSA-M
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Description

Methoxymagnesium methyl carbonate is a versatile reagent in organic synthesis, known for its application in the synthesis of various organic compounds. This compound is used in carboxylation reactions, where it facilitates the introduction of carbon dioxide into organic substrates, leading to the formation of carboxylic acids, esters, and other carbonates. Its use is significant due to its effectiveness in mediating reactions under milder conditions compared to traditional methods.

Synthesis Analysis

Methoxymagnesium methyl carbonate can be synthesized through the controlled hydrolysis of methoxymagnesium methyl carbonate, leading to the formation of magnesium carbonate sols. These sols can then be converted into alcogels and, ultimately, magnesium carbonate xerogels and aerogels through supercritical drying. This process is characterized by the production of amorphous magnesium carbonate nanoparticles, which have applications in various fields due to their high surface area and unique physical properties (Kornprobst & Plank, 2013).

Molecular Structure Analysis

The molecular structure of methoxymagnesium methyl carbonate and related compounds has been elucidated through various spectroscopic methods. For instance, X-ray diffraction (XRD) and infrared (IR) spectroscopy have been employed to reveal the amorphous nature of magnesium carbonate nanoparticles derived from methoxymagnesium methyl carbonate. These analyses are crucial for understanding the reactivity and properties of the compound in various chemical reactions (Kornprobst & Plank, 2013).

Chemical Reactions and Properties

Methoxymagnesium methyl carbonate participates in a wide range of chemical reactions, including carboxylations and the synthesis of α-methylenebutyrolactones, where it acts as a carboxylating agent to produce high yields. Its reactivity is further demonstrated in the photocatalytic transformation of CO2 to CH4 on titania, where it plays a role in the formation of various radical species and reaction intermediates, highlighting its versatility in facilitating carbon dioxide fixation and reduction reactions (Martin, Watts, & Johnson, 1970); (Dimitrijević et al., 2011).

Physical Properties Analysis

The physical properties of methoxymagnesium methyl carbonate, such as its solubility, viscosity, and thermal stability, are important for its storage, handling, and application in various chemical reactions. The synthesis and properties of magnesium carbonate xerogels and aerogels derived from methoxymagnesium methyl carbonate have been extensively studied, revealing the material's high surface area and porosity, which are advantageous for applications in insulation and other industries (Kornprobst & Plank, 2013).

Scientific Research Applications

  • Synthesis of α-methylenebutyrolactones : Methoxymagnesium methyl carbonate has been used for carboxylating butyrolactones, aiding in the synthesis of α-methylenebutyrolactones in high yield. This application highlights its role in complex organic synthesis processes (Martin, Watts, & Johnson, 1970).

  • Creation of Magnesium Carbonate Xerogels and Aerogels : The compound is instrumental in synthesizing magnesium carbonate sols, which can be converted into alcogels and subsequently into xerogels and aerogels. These materials, composed of amorphous magnesium carbonate nanoparticles, have significant implications for insulating applications due to their high surface area and nanometer-scale pores (Kornprobst & Plank, 2013).

  • Photocatalytic Transformation of CO2 to CH4 on Titania : This research explored the roles of water and carbonates in the photocatalytic reduction of carbon dioxide to methane over titania nanoparticles. The study found that methoxyl and methyl radicals were important intermediates in this transformation process (Dimitrijević et al., 2011).

  • Applications in Li-ion Batteries : Methoxymagnesium methyl carbonate-based electrolytes have been found useful in rechargeable Li-ion batteries. Their unique low-temperature behavior and glass-transition temperatures make them suitable for explaining the conductivity-temperature data of these electrolytes (Gu et al., 2000).

  • Alkylation of Methyl Ketones : The compound has been used in magnesium chelates of β-carboxylated enolates, facilitating the alkylation of methyl ketones with ω-halo compounds. This showcases its utility in organic chemical reactions and synthesis (Hand, Johnson, & Baker, 1997).

Safety And Hazards

The safety data sheet indicates that Methoxymagnesium methyl carbonate is a flammable liquid and vapor. It is harmful in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause cancer and may damage fertility or the unborn child .

properties

IUPAC Name

magnesium;methanolate;methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.CH3O.Mg/c1-5-2(3)4;1-2;/h1H3,(H,3,4);1H3;/q;-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVKCUSCADAAMP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].COC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063629
Record name Magnesium, methoxy(monomethyl carbonato-.kappa.O')-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxymagnesium methyl carbonate

CAS RN

4861-79-4
Record name Methoxy(monomethyl carbonato-κO′)magnesium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4861-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxymagnesium methyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, methoxy(monomethyl carbonato-.kappa.O')-
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Record name Magnesium, methoxy(monomethyl carbonato-.kappa.O')-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxy(methyl carbonato-O)magnesium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
T Kornprobst, J Plank - Journal of non-crystalline solids, 2013 - Elsevier
… A magnesium carbonate sol was synthesised by controlled hydrolysis of methoxymagnesium methyl carbonate and then converted into an alcogel. From this, magnesium carbonate …
Number of citations: 20 www.sciencedirect.com
S Klaithong, D Van Opdenbosch… - … für Naturforschung B, 2017 - degruyter.com
… Replicas retaining the structural characteristics of softwood (Pinus sylvestris) were obtained by infiltrating pretreated templates with a methanolic methoxymagnesium methyl carbonate (…
Number of citations: 3 www.degruyter.com
SI Zav'yalov, LL Zheleznaya - Bulletin of the Academy of Sciences of the …, 1971 - Springer
… The action of methoxymagnesium methyl carbonate (60-100 ~ 5 h) on (I)-(III) in dimethylformamide (DMF), and also of CO 2 on (I) in the presence of Mg(OCH3) 2 in CH3OH (20~ …
Number of citations: 3 link.springer.com
M Škrdlantová, K Drábková, D Nagyová… - … Journal for the …, 2021 - degruyter.com
… The selected reagents (methoxymagnesium methyl carbonate, tetrabutylammonium bromide, cysteine, calcium phytate and tannin) were tested. The effect of stabilization procedures …
Number of citations: 5 www.degruyter.com
S Wada, R Tanaka - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
… Next, 10 was treated with Stile’s reagent (methoxymagnesium methyl carbonate), 11 and this was followed by methylation with diazomethane to obtain main compound 18 as a mixture. …
Number of citations: 13 www.sciencedirect.com
M Haddadi, M Afsharpour, M Azadi-Boyaghchi… - Journal of Cultural …, 2023 - Elsevier
… In these articles, BHT was used alone and in combination with a deacidifying agent (methoxymagnesium methyl carbonate) to neutralize the paper and control the corrosion of iron gall …
Number of citations: 2 www.sciencedirect.com
DK Kim, EA Shokova, VA Tafeenko… - Russian Journal of …, 2014 - Springer
… Acid halides, esters (including formates and oxalates), and anhydrides, dialkyl carbonates, methoxymagnesium methyl carbonate, N-acyl imidazoles, acyl cyanides, and acyl…
Number of citations: 15 link.springer.com
JK Kim, E Shokova, V Tafeenko… - Beilstein journal of …, 2014 - beilstein-journals.org
… following compounds could be required: acyl halides and acid esters, including formates and oxalates, and acid anhydrides, dialkyl carbonates, methoxymagnesium methyl carbonate, …
Number of citations: 31 www.beilstein-journals.org
T Honda, BAV Rounds, L Bore, FG Favaloro Jr… - Bioorganic & medicinal …, 1999 - Elsevier
… Ester 26 was prepared in 78% yield from C-3 ketone 254 by Stiles' reagent (methoxymagnesium methyl carbonate) in DMF, j2 followed by methylation with diazomethane. Enone 27 …
Number of citations: 112 www.sciencedirect.com
MA Hubbe, U Henniges, A Potthast, K Ahn… - …, 2018 - jtatm.textiles.ncsu.edu
… Combined double alkoxide and MMMC: More recently Smith (2012, 2013) discovered an advantage of combining the Ti/Mg ethoxide mixture with methoxymagnesium methyl carbonate …
Number of citations: 19 jtatm.textiles.ncsu.edu

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